molecular formula C43H48N2O16S4 B3283577 Cy3.5 diacid(tetra so3) CAS No. 769899-30-1

Cy3.5 diacid(tetra so3)

Cat. No.: B3283577
CAS No.: 769899-30-1
M. Wt: 977.1 g/mol
InChI Key: MPIZBSSZSYIAPP-UHFFFAOYSA-N
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Description

Cy3.5 diacid(tetra so3) is a type of cyanine dye known for its red fluorescence. It is widely used in various scientific applications due to its unique photophysical properties. The compound is characterized by its ability to emit light at specific wavelengths, making it useful in fluorescence microscopy and other imaging techniques .

Preparation Methods

The synthesis of Cy3.5 diacid(tetra so3) involves several steps. The primary synthetic route includes the reaction of specific aromatic compounds with sulfonating agents to introduce sulfonic acid groups. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Cy3.5 diacid(tetra so3) undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cy3.5 diacid(tetra so3) is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Cy3.5 diacid(tetra so3) involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the presence of conjugated double bonds in its structure, which allows for the absorption of photons and subsequent emission of light. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids for imaging purposes .

Comparison with Similar Compounds

Cy3.5 diacid(tetra so3) is similar to other cyanine dyes such as Texas Red, Alexa Fluor 594, and BODIPY TR. it has unique properties that make it distinct:

Similar compounds include:

Cy3.5 diacid(tetra so3) stands out due to its unique combination of photophysical properties and chemical stability, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

(2Z)-3-(5-carboxypentyl)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48N2O16S4/c1-42(2)36(44(20-9-5-7-14-38(46)47)32-18-16-28-30(40(32)42)22-26(62(50,51)52)24-34(28)64(56,57)58)12-11-13-37-43(3,4)41-31-23-27(63(53,54)55)25-35(65(59,60)61)29(31)17-19-33(41)45(37)21-10-6-8-15-39(48)49/h11-13,16-19,22-25H,5-10,14-15,20-21H2,1-4H3,(H5-,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIZBSSZSYIAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H48N2O16S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

977.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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